N-(4-Methyl-1H-imidazol-2-yl)acetamide
Overview
Description
N-(4-Methyl-1H-imidazol-2-yl)acetamide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 4-position and an acetamide group at the 2-position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-1H-imidazol-2-yl)acetamide typically involves the cyclization of amido-nitriles. One method involves the reaction of 4-methylimidazole with acetic anhydride under mild conditions to form the desired product. The reaction proceeds via the formation of an intermediate, which then cyclizes to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Methyl-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(4-Methyl-1H-imidazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other functional materials.
Mechanism of Action
The mechanism of action of N-(4-Methyl-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 2-(2-((4-substituted-phenoxy)methyl)-1H-imidazol-2-yl)acetamide
- 4,5-Diphenylimidazole-N-phenylacetamide derivatives
Uniqueness: N-(4-Methyl-1H-imidazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-(4-Methyl-1H-imidazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features an imidazole ring substituted with a methyl group at the 4-position and an acetamide functional group. Its molecular formula is , and it typically appears as a white powder, soluble in various organic solvents. The presence of the imidazole ring, a common motif in many biologically active compounds, suggests potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
- The compound has demonstrated significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics like chloramphenicol .
2. Anticancer Potential
- In studies evaluating anticancer activity, derivatives of imidazole compounds similar to this compound have been tested against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). Some derivatives exhibited considerable cytotoxicity, indicating that this compound may also have potential as an anticancer agent .
3. Antifungal Activity
- Preliminary studies suggest that this compound may possess antifungal properties, although specific data on its efficacy against fungal strains remain limited .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of imidazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reactions typically yield high purity compounds suitable for biological testing .
Structure–Activity Relationship (SAR)
The unique methyl substitution on the imidazole ring influences the biological activity of this compound. Comparisons with other imidazole derivatives reveal that structural modifications can lead to variations in potency and selectivity against different biological targets. For example:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(1H-imidazol-2-yl)acetamide | Imidazole ring without methyl substitution | Reduced antimicrobial activity |
N-(4-Methoxyphenyl)-N-(1H-imidazol-2-yl)acetamide | Contains a methoxyphenyl group | Enhanced solubility and bioactivity |
2-Amino-N-(1H-imidazol-2-yl)acetamide | Amino group at the 2-position | Different biological properties |
These comparisons underscore the importance of structural nuances in determining the efficacy of imidazole derivatives as therapeutic agents.
Case Studies
Several case studies have examined the biological activity of imidazole derivatives, providing insights into their potential applications:
- Antimicrobial Efficacy Study : A study compared various imidazole derivatives for their antibacterial activity against E. coli and S. aureus. Results indicated that certain modifications enhanced activity significantly, suggesting pathways for developing more effective antimicrobial agents .
- Cytotoxicity Analysis : Research involving derivatives similar to this compound showed promising results in reducing cell viability in cancer cell lines, indicating potential for further development in anticancer therapies .
Properties
IUPAC Name |
N-(5-methyl-1H-imidazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-7-6(8-4)9-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEWKBISOOGENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340654 | |
Record name | N-(4-Methyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160041-61-2 | |
Record name | N-(4-Methyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Methyl-1H-imidazol-2-yl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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